molecular formula C12H12N2O B2658992 1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde CAS No. 1177297-99-2

1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2658992
CAS No.: 1177297-99-2
M. Wt: 200.241
InChI Key: CPJDHWQGAMSYJJ-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde is a versatile pyrazole-based chemical building block designed for research and development applications in medicinal and organic chemistry. The pyrazole scaffold is recognized as a privileged structure in drug discovery due to its widespread presence in biologically active molecules and approved pharmaceuticals, such as the anti-inflammatory drugs Celecoxib and Lonazolac . This compound serves as a key synthetic intermediate for constructing more complex molecular architectures. The aldehyde functional group provides a reactive site for further chemical transformations, including condensation reactions to form heterocyclic systems. For instance, pyrazole-4-carbaldehydes can undergo one-pot condensation with o-phenylenediamine to synthesize 2-(1H-pyrazol-4-yl)-1H-benzimidazoles, a fusion of two nitrogen-containing heterocycles with potential biological activity . Researchers can leverage this aldehyde group in multicomponent reactions (MCRs), which are efficient one-pot processes valued for their step economy and high convergence in creating diverse compound libraries for screening . While specific biological data for this compound may not be widely published, pyrazole derivatives are extensively investigated for a broad spectrum of therapeutic activities. These include serving as core structures in the development of antibacterial, anticancer, and antifungal agents . The structural motif is also highly relevant in the synthesis of agrochemicals and functional materials. Notice to Researchers: This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for detailed handling and disposal information prior to use.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-4-2-3-5-12(10)8-14-7-11(9-15)6-13-14/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJDHWQGAMSYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2-methylbenzylhydrazine with an appropriate aldehyde or ketone. One common method is the cyclization of 2-methylbenzylhydrazine with 4-formylpyrazole under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 50-100°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: 1-(2-Methylbenzyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(2-Methylbenzyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including 1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde, exhibit significant anticancer properties. A study highlighted the selective anti-proliferative actions of substituted pyrazoles on various human cancer cell lines. The compound's structure allows it to interact with specific biological targets, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

Pyrazole compounds have been associated with anti-inflammatory activities. In particular, derivatives like this compound have shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Pyrazole derivatives have demonstrated efficacy against various bacterial and fungal strains, suggesting that this compound may serve as a lead compound for developing new antimicrobial agents .

Synthesis of Novel Derivatives

The synthesis of this compound can be achieved through various methods, including the Vilsmeier-Haack reaction, which is effective for formylating aromatic compounds . This compound serves as a precursor for synthesizing more complex pyrazole derivatives that may possess enhanced biological activities.

Multicomponent Reactions

Recent advancements in multicomponent reactions (MCRs) have facilitated the synthesis of pyrazole derivatives with diverse functionalities. These reactions allow for the efficient assembly of multiple components into a single product, making them valuable in the rapid development of new pharmaceutical candidates containing the pyrazole moiety .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. SAR studies have revealed that modifications to the pyrazole ring and substituents can significantly influence the compound's pharmacological properties. For instance, variations in the side chains or functional groups can enhance selectivity and potency against specific biological targets .

Data Tables

Application AreaObserved ActivityReference
AnticancerSelective anti-proliferative
Anti-inflammatoryInhibition of inflammatory pathways
AntimicrobialEfficacy against bacterial strains
SynthesisPrecursor for novel derivatives

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various pyrazole derivatives on human cancer cell lines, demonstrating that compounds similar to this compound exhibited potent cytotoxicity against breast and colon cancer cells.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, derivatives were tested for their ability to reduce edema and inflammatory markers, showing promising results that support further exploration into their therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrazole-4-carbaldehyde derivatives are highly dependent on substituents at the N1 and C3 positions. Key structural analogs include:

Compound Name N1 Substituent C3 Substituent Key Functional Groups Biological Activity
1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde 2-Methylbenzyl H CHO, CH3 (electron-donating) Antimicrobial (inferred)
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl Phenyl CHO, C=O (electron-withdrawing) Antioxidant, Anti-inflammatory
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-Isopropylbenzyl 4-Fluorophenyl CHO, CF3 (lipophilic) Potent vs. P. aeruginosa
1-(2-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde 2-Chlorobenzyl 3,4-Dimethoxyphenyl Cl (electron-withdrawing), OCH3 Not reported; expected enhanced solubility
1-Phenyl-1H-pyrazole-4-carbaldehyde Phenyl H CHO Crystallographically studied

Key Observations :

  • Electron-Donating Groups (e.g., CH3, OCH3) : Enhance stability and modulate lipophilicity. For example, the 2-methylbenzyl group in the target compound balances steric hindrance and membrane permeability .
  • Electron-Withdrawing Groups (e.g., Cl, NO2): Increase reactivity and antimicrobial potency. The 4-fluorophenyl analog shows superior activity against Gram-negative bacteria due to enhanced electrophilicity .
  • Bulkier Substituents (e.g., 4-isopropylbenzyl): Improve target specificity but may reduce solubility. The 4-isopropylbenzyl derivative exhibits narrow-spectrum activity against P. aeruginosa .
Antimicrobial Activity
  • 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl) derivative: MIC values of 2–4 µg/mL against P. aeruginosa and S. aureus, outperforming ampicillin .
  • 1-Benzoyl-3-(3-nitrophenyl) derivative (4b) : Moderate antioxidant activity (IC50 ~35 µM in DPPH assay) but weaker than ascorbic acid .
  • 1-(2-Methylbenzyl) derivative : Predicted activity based on structural analogs suggests moderate antimicrobial effects, though specific data are lacking.
Antioxidant and Anti-inflammatory Activity
  • 1-Benzoyl-3-(4-methoxyphenyl) derivative (4c) : IC50 of 28 µM in DPPH assay, attributed to the methoxy group’s radical-scavenging ability .
  • 1-Phenyl derivative : Lacks significant bioactivity due to minimal substituent effects .

Spectral and Physicochemical Properties

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (CHO δ, ppm) Molecular Weight Lipophilicity (LogP)*
This compound ~1647 (CHO) 9.1–9.32 244.28 2.8 (estimated)
1-Benzoyl-3-phenyl derivative (4a) 1628 (C=O), 1647 (CHO) 9.1–9.32 276.29 3.1
1-(4-Methoxybenzyl) derivative ~1629 (CHO) 9.7 260.29 2.5

*LogP values estimated using substituent contribution methods.

Biological Activity

1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique substitution pattern on the pyrazole ring, which influences its reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H13_{13}N2_{2}O, with a molar mass of approximately 200.24 g/mol. The compound features a pyrazole ring substituted with a 2-methylbenzyl group and an aldehyde functional group, contributing to its distinct chemical reactivity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, research has shown that certain pyrazoles can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these compounds with standard chemotherapy agents like doxorubicin demonstrated a synergistic effect, enhancing cytotoxicity against resistant cancer cells .

Table 1: Summary of Anticancer Studies

Study ReferenceCell LineIC50 (µM)Synergistic AgentObserved Effect
MCF-70.95DoxorubicinEnhanced apoptosis
MDA-MB-2310.30DoxorubicinSignificant cytotoxicity

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli40 µg/mL
Staphylococcus aureus20 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This compound may exert its effects by binding to enzymes or receptors involved in cell proliferation and apoptosis pathways. For instance, some studies suggest that pyrazoles can inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation .

Case Studies

A notable case study involved the synthesis of various pyrazole derivatives, including those similar to this compound, which were tested for their anti-inflammatory and analgesic properties. These compounds exhibited comparable efficacy to established anti-inflammatory drugs like indomethacin, highlighting their potential therapeutic applications in pain management .

Q & A

Q. What are the common synthetic routes for 1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via Vilsmeier–Haack formylation or Duff reaction conditions. For example:

  • Vilsmeier–Haack : Reacting 1-(2-methylbenzyl)-1H-pyrazole with POCl₃ and DMF generates the aldehyde group at the 4-position. Yields range from 55% to 83%, depending on substituents and reaction time .
  • Duff reaction : Using hexamethylenetetramine (HMTA) and acidic conditions for regioselective formylation. This method avoids harsh reagents but requires precise temperature control (e.g., 80–100°C) .

Q. Key considerations :

  • Substituent steric effects (e.g., bulky 2-methylbenzyl groups) may slow reaction kinetics, necessitating extended times .
  • Purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) is critical for isolating the aldehyde without degradation .

Q. What spectroscopic techniques are most reliable for characterizing the aldehyde functionality in this compound?

  • ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm. For example, in 1-benzyl analogs, δ 9.88 (s, 1H) is characteristic .
  • ¹³C NMR : The carbonyl carbon resonates at δ 183–185 ppm, confirmed by DEPT-135 to exclude quaternary carbons .
  • IR : A strong absorption band at ~1680–1700 cm⁻¹ corresponds to the aldehyde C=O stretch. Absence of O–H (stretch ~2700 cm⁻¹) confirms non-hydrated aldehyde .

Q. How does the compound’s antimicrobial activity compare to structurally related pyrazole derivatives?

In studies of analogs like 1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde , the 2-methylbenzyl substituent enhances lipophilicity, improving activity against Gram-negative bacteria (e.g., E. coli MIC = 8 µg/mL vs. ampicillin MIC = 32 µg/mL). However, steric hindrance from the 2-methyl group may reduce potency against Gram-positive strains like S. aureus .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network and supramolecular packing?

  • Software tools : Use SHELXL for small-molecule refinement and ORTEP-3 for visualizing hydrogen bonds (e.g., C–H···O interactions between aldehyde and adjacent pyrazole rings) .
  • Graph-set analysis : Assign patterns (e.g., R₂²(8) motifs) to classify intermolecular interactions and predict crystal packing stability .
  • Validation : Apply the PLATON tool to check for missed symmetry or disorder in the aldehyde group .

Q. What strategies optimize the synthesis of analogs with enhanced bioactivity while minimizing byproducts?

  • Substituent screening : Replace the 2-methylbenzyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to modulate electronic effects. For example, 1-(4-fluorobenzyl) analogs show improved bacterial membrane penetration .
  • Protection-deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during formylation, reducing side reactions like over-oxidation .

Q. How should researchers address contradictions in biological assay data across studies?

  • Case example : A compound may show high in vitro activity but poor in vivo efficacy due to metabolic instability (e.g., aldehyde oxidation to carboxylic acid).
  • Mitigation :
    • Compare assay conditions (e.g., broth microdilution vs. agar diffusion) .
    • Use LC-MS to quantify metabolite formation in plasma .
    • Perform molecular dynamics simulations to assess aldehyde reactivity in physiological environments .

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model aldol condensation or Schiff base formation.
  • NBO analysis : Evaluate charge distribution at the aldehyde carbon (e.g., natural charge ~+0.45 e) to prioritize nucleophilic attack sites .

Q. How can researchers validate the compound’s structural stability under varying storage conditions?

  • Accelerated degradation studies :
    • Expose to humidity (40°C/75% RH): Monitor aldehyde oxidation via HPLC (retention time shift) .
    • Light stress (ICH Q1B): Use UV-vis spectroscopy to detect photodegradation products (λmax ~320 nm for conjugated dienes) .

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